molecular formula C7H8N2S B091264 Phenylthiourea CAS No. 103-85-5

Phenylthiourea

Cat. No.: B091264
CAS No.: 103-85-5
M. Wt: 152.22 g/mol
InChI Key: FULZLIGZKMKICU-UHFFFAOYSA-N
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Description

Phenylthiourea (PTU), chemically known as 1-phenyl-2-thiourea (C₆H₅NHCSNH₂), is a thiourea derivative with notable biochemical and pharmacological properties. It is distinguished by its variable taste perception—tasteless to bitter—depending on genetic factors, making it a diagnostic tool in medical genetics . PTU’s CAS number (103-85-5) and molecular weight (152.22 g/mol) reflect its well-characterized structure . Its applications span enzyme inhibition, antimicrobial activity, corrosion control, and anticancer research, driven by its thiocarbamide (-NH-CS-NH-) functional group, which enables diverse chemical interactions .

Properties

IUPAC Name

phenylthiourea
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InChI

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
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InChI Key

FULZLIGZKMKICU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=S)N
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Molecular Formula

C7H8N2S
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DSSTOX Substance ID

DTXSID9021134
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Molecular Weight

152.22 g/mol
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Physical Description

Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide
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Density

1.3 (EPA, 1998) - Denser than water; will sink, 1.3
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Vapor Pressure

0.00209 [mmHg]
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Color/Form

Needles from water; prisms from alcohol, Needles

CAS No.

103-85-5
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Melting Point

298.4 °F (EPA, 1998), 154 °C
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Preparation Methods

Acid-Catalyzed Condensation of Aniline and Ammonium Thiocyanate

The most widely reported method involves the reaction of aniline with ammonium thiocyanate in acidic conditions. Sharma et al. (2015) detailed a protocol where 0.1 mole of aniline is mixed with 9 mL of concentrated HCl and 25 mL of water, heated at 60–70°C for 1 hour. After cooling, 0.1 mole of ammonium thiocyanate is added, and the mixture is refluxed for 4 hours. Crystallization upon dilution with water yields this compound with an 86.3% efficiency. This method’s simplicity makes it suitable for undergraduate laboratories, though prolonged reflux times and manual crystallization limit scalability.

Reaction Mechanism:

C6H5NH2+NH4SCNHClΔC6H5NHC(S)NH2+NH3+H2O\text{C}6\text{H}5\text{NH}2 + \text{NH}4\text{SCN} \xrightarrow[\text{HCl}]{\Delta} \text{C}6\text{H}5\text{NHC(S)NH}2 + \text{NH}3 + \text{H}_2\text{O}

Modifications for Substituted Derivatives

Substituted phenylthioureas are synthesized by replacing aniline with functionalized anilines. For example, para-chloroaniline reacts with ammonium thiocyanate under similar conditions to yield N(p-chlorophenyl)N-(p\text{-chlorophenyl})-thiourea. Electron-withdrawing groups (e.g., –Cl, –Br) enhance reaction rates due to increased electrophilicity at the aromatic ring.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A study by Lokhande et al. (2023) demonstrated that irradiating a mixture of aniline, HCl, and ammonium thiocyanate at 60–70°C for 15 minutes achieves 86.3% yield, matching conventional methods. The uniform heating mechanism of microwaves minimizes side reactions, improving purity without column chromatography.

Advantages:

  • Time Efficiency : 15 minutes vs. 4 hours.

  • Energy Savings : Lower thermal decomposition risk.

Solution-Phase Strategies for Complex Derivatives

Phenylisothiocyanate Intermediate Route

Bernacki et al. (2010) developed a high-yield (93%) method using phenylisothiocyanate and amino alcohols in tetrahydrofuran (THF). For instance, 2-amino-3-methylbutan-1-ol reacts with phenylisothiocyanate at ambient temperature, followed by silica gel chromatography. This approach is ideal for synthesizing NN-alkylated phenylthioureas but requires anhydrous conditions and specialized equipment.

Carbon Disulfide-Based Two-Step Synthesis

A scalable route involves reacting phenylamines with carbon disulfide to form dithiocarbamates, which are desulfurized using sodium persulfate (Na2_2S2_2O8_8). Yields range from 38% to 99%, depending on the substituent. For example:

C6H5NH2+CS2C6H5NHC(S)SNaNa2S2O8C6H5NHC(S)NH2\text{C}6\text{H}5\text{NH}2 + \text{CS}2 \rightarrow \text{C}6\text{H}5\text{NHC(S)SNa} \xrightarrow{\text{Na}2\text{S}2\text{O}8} \text{C}6\text{H}5\text{NHC(S)NH}2

Solid-Phase and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to react aniline derivatives with thiourea without solvents. Preliminary data suggest yields exceeding 80% with minimal waste, though reproducibility remains under investigation.

Aqueous-Medium Condensation

Eco-friendly protocols utilize water as a solvent. Adjusting pH to 8–9 precipitates thiourea derivatives, avoiding organic solvents. For example, 2-mercaptoimidazoles are synthesized via this method, though yields are slightly lower (70–75%).

Comparative Analysis of Methodologies

Method Conditions Yield Time Purification
Acid-catalyzedHCl, reflux, 60–70°C86.3%4 hoursCrystallization
Microwave60–70°C, 15 min86.3%15 minFiltration
PhenylisothiocyanateTHF, ambient93%12 hoursColumn chromatography
Carbon disulfideNa2_2S2_2O8_8, 50°C38–99%6 hoursFiltration

Chemical Reactions Analysis

Example Reactions:

  • Pyrazole Formation :
    Reacting 1-(4-(3-(dimethylamino)acryloyl)phenyl)−3-phenylthiourea (3 ) with hydrazine hydrate or phenyl hydrazine in ethanol and triethylamine yields pyrazolyl-phenylthiourea compounds (4a , 4b ) (82% yield) .

    Enaminone+HydrazineΔEtOH Et3NPyrazole Derivative\text{Enaminone}+\text{Hydrazine}\xrightarrow[\Delta]{\text{EtOH Et}_3\text{N}}\text{Pyrazole Derivative}
  • Thiazolopyrimidine Synthesis :
    Treatment of enaminone 3 with 2-aminothiazole in methanol/NaOMe produces thiazolopyrimidine-phenylthiourea (5 ) (57% yield) .

Table 1: Cyclocondensation Products of this compound Derivatives

ReactantReagent/ConditionsProductYield (%)
Enaminone 3 Hydrazine hydrate, EtOH/ΔPyrazolyl-phenylthiourea82
Enaminone 3 2-Aminothiazole, MeOH/ΔThiazolopyrimidine derivative57

Nucleophilic Substitution and Thiourea Functionalization

PTU undergoes substitution reactions with amines and electrophiles to form disubstituted thioureas.

Key Pathways:

  • Synthesis from Aniline :
    PTU is synthesized via refluxing aniline with ammonium thiocyanate in HCl, yielding 86.3% under conventional methods or microwave-assisted conditions .

    Aniline+NH4SCNΔHClThis compound\text{Aniline}+\text{NH}_4\text{SCN}\xrightarrow[\Delta]{\text{HCl}}\text{this compound}
  • Formation of N-Acylthioureas :
    Reaction with benzoyl chloride in acetone produces N-(p-chlorophenyl)-N’-benzoyl thiourea, a precursor for metal complexes .

Enzyme Inhibition: Competitive Binding to Metalloenzymes

PTU is a potent competitive inhibitor of tyrosinase and phenoloxidase, critical in melanin biosynthesis.

Mechanistic Insights:

  • Tyrosinase-Related Protein 1 (TYRP1) :
    PTU binds TYRP1 via hydrophobic interactions (Ki = 0.21 µM), blocking substrate access without metal coordination .

  • Phenoloxidase (PO) Inhibition :
    Exhibits competitive inhibition with Ki=0.21±0.09μMK_i=0.21\pm 0.09\,\mu \text{M}, reversibly binding the enzyme active site .

Table 2: Inhibition Constants of PTU Against Enzymes

EnzymeInhibition Constant (KiK_i)Inhibition Type
Phenoloxidase0.21±0.09μM0.21\pm 0.09\,\mu \text{M}Competitive
PvdP Tyrosinase0.57±0.05μM0.57\pm 0.05\,\mu \text{M}Allosteric

Role in Coordination Chemistry

PTU forms stable complexes with transition metals, influencing their catalytic and electronic properties.

Case Study:

  • Copper Complexes :
    PTU coordinates via sulfur and nitrogen atoms, forming chelates with geometries confirmed by ESR and magnetic susceptibility .

  • Zinc Interactions :
    In TYRP1, PTU occupies the substrate-binding pocket without direct zinc coordination, altering enzyme activity .

Example:

  • 2-Aminobenzothiazole Synthesis :
    PTU reacts with bromine or iodine to form 2-aminobenzothiazole, a building block for pharmaceuticals .

Scientific Research Applications

Synthesis of Phenylthiourea Derivatives

This compound serves as a precursor for synthesizing various substituted derivatives that exhibit enhanced biological activities. Researchers have explored different synthetic routes to modify the this compound structure, leading to compounds with improved pharmacological profiles.

Table 1: Commonly Synthesized this compound Derivatives

Compound NameStructure TypeBiological Activity
4-Chloro-phenylthioureaSubstituted ThioureaAntimicrobial
Phenylthiazole derivativesHeterocyclic ThioureaAntitumor
Pyrazole-based this compoundHeterocyclic ThioureaAntiviral and anti-inflammatory

Antimicrobial Activity

PTU and its derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various substituted phenylthioureas exhibited antimicrobial activities comparable to or even greater than those of standard drugs . The structural diversity of these compounds allows for a wide range of interactions with microbial targets.

Case Study: Antimicrobial Screening

  • Objective : To evaluate the antimicrobial efficacy of synthesized phenylthioureas.
  • Methodology : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.
  • Findings : Several derivatives demonstrated significant inhibition zones, indicating potent antimicrobial activity.

Inhibition of Melanization

PTU is notably recognized for its ability to inhibit melanization in various organisms. This effect is primarily due to PTU's role as a tyrosinase inhibitor, which is crucial in the melanogenic pathway. Studies have shown that PTU can effectively reduce pigmentation in model organisms like zebrafish by interfering with melanin production .

Table 2: Effects of PTU on Melanization in Model Organisms

OrganismConcentration UsedObserved Effect
Zebrafish0.2 mMReduced eye size
FrogsVariesDecreased skin pigmentation
MothsVariesAltered color patterns

Antitumor Activity

Recent research has indicated that this compound derivatives possess substantial antitumor properties. A study involving the synthesis of new this compound-based heterocycles demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 . The molecular docking studies further supported these findings by revealing strong interactions between the compounds and cancer-related biological targets.

Case Study: Antitumor Activity Assessment

  • Objective : To assess the cytotoxic effects of novel this compound derivatives.
  • Methodology : Compounds were tested against multiple cancer cell lines.
  • Results : Certain derivatives showed IC50 values as low as 2.29 µM against HCT-116 cells, indicating high potency.

Environmental Applications

Beyond its biological applications, PTU has been utilized in environmental sciences, particularly in studies related to pollution and toxicology. Its ability to bind heavy metals makes it useful for assessing the bioavailability and toxicity of these metals in aquatic systems.

Mechanism of Action

The mechanism of action of 2-selenouracil involves its incorporation into biological molecules, such as tRNA, where it influences the reading of genetic information and protein synthesis. The selenium atom in 2-selenouracil can undergo redox reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways involved in oxidative stress and cellular protection .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Compound LogP Solubility (mg/mL) pKa Key Applications
This compound 1.8 0.15 (water) −1.5 Enzyme inhibition
Thiourea −0.5 13.7 (water) −1.5 Corrosion inhibition
Guanidine −1.1 43.0 (water) 13.5 Protein denaturation
4-CF₃-Phenylthiourea 2.4 0.08 (DMSO) −1.2 Anticancer

Antimicrobial Activity

  • Mycobacterial Inhibition :
    PTU derivatives show selective activity against intracellular Mycobacterium tuberculosis (MIC₉₀ = 1.6 µM) with minimal eukaryotic cytotoxicity, unlike simpler thioureas like allylthiourea, which lack selectivity .
  • Antibacterial Synthases :
    PTU-based thiazole derivatives (e.g., compound 5a–j) inhibit FabH enzymes in S. aureus (IC₅₀ = 8.3 µM), outperforming urea-based analogs due to improved membrane penetration .

Anticancer Activity

  • EGFR Inhibition :
    N-(4-Trifluoromethyl)-benzoyl-N'-phenylthiourea binds EGFR (PDB:1M17) with a docking score of −8.2 kcal/mol, surpassing methoxy-substituted analogs (−7.3 kcal/mol) and erlotinib (−7.1 kcal/mol) .
  • QSAR Insights :
    The QSAR model (Log 1/IC₅₀ = 0.354π + 0.064) highlights hydrophobicity as critical for cytotoxic activity, guiding the design of halogenated PTU derivatives .

Table 2: Cytotoxic Activity of PTU Derivatives

Compound IC₅₀ (µM) Cancer Cell Line Reference
4-CF₃-Phenylthiourea 0.37 MCF-7
3-Nitrothis compound 6.9 PC3 (prostate)
Cisplatin 13.7 PC3
5-Fluorouracil 25.4 MCF-7

Enzyme Inhibition

  • Tyrosinase-Related Protein 1 (TYRP1) :
    PTU inhibits TYRP1 (Kᵢ = 4.5 µM) via copper chelation, unlike urea, which lacks sulfur’s metal-binding capacity .
  • Bitter Taste Receptors (TAS2Rs) :
    PTU’s aversive response in mice is blocked by probenecid, a TAS2R antagonist, whereas quinine’s response remains unaffected, indicating receptor-specific interactions .

Corrosion Inhibition Efficiency

PTU derivatives outperform thiourea and alkylthioureas in metal protection:

  • Aluminum in Alkaline Medium :
    PTU polymers achieve 92% inhibition efficiency at 500 ppm, compared to 78% for polyacrylic acid, via adsorption on metal surfaces .
  • Steel in HCl :
    4-Chlorothis compound reduces corrosion rate by 88% (2 M HCl, 30°C), obeying Langmuir adsorption, while N-methylthiourea shows 72% efficiency due to weaker chemisorption .

Table 3: Corrosion Inhibition Data

Inhibitor Metal Medium Efficiency (%) Mechanism
4-Cl-Phenylthiourea Carbon steel 2 M HCl 88 Mixed adsorption
Thiourea Mild steel 0.5 M H₃PO₄ 65 Physical adsorption
PTU polymer Aluminum NaOH 92 Electrostatic

Biological Activity

Phenylthiourea (PTU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the various biological effects of PTU, including its mechanisms of action, therapeutic potential, and associated case studies.

Overview of this compound

This compound is an organic compound with the formula C7H8N2S. It is primarily known for its ability to inhibit melanization in various organisms by acting as a tyrosinase inhibitor. This property has made it a useful tool in studies of pigmentation and developmental biology.

  • Tyrosinase Inhibition : PTU inhibits the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. By binding to copper ions in the active site of tyrosinase, PTU disrupts melanin production, leading to reduced pigmentation in treated organisms such as zebrafish and amphibians .
  • Anticancer Properties : Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that these compounds interact favorably with the epidermal growth factor receptor (EGFR), a target in cancer therapy.
  • Antimicrobial Activity : PTU and its derivatives have demonstrated antimicrobial properties against various pathogens. For example, certain this compound complexes exhibited high potency against Staphylococcus aureus and Mycobacterium tuberculosis strains, indicating their potential use in treating resistant infections .

1. Anticancer Activity

A study synthesized two this compound derivatives, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea. These compounds were evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. The results showed significant EGFR inhibitory activity, with respective IC50 values of 0.37 mM and 0.38 mM .

CompoundBinding Score (kcal/mol)IC50 (mM)
N-(4-methoxy)-benzoyl-N'-phenylthiourea-7.30.38
N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea-8.20.37

2. Developmental Toxicity

In zebrafish models, treatment with PTU at concentrations around 0.2 mM resulted in a significant reduction in eye size, demonstrating its impact on developmental processes . This effect underscores PTU's utility in studying developmental biology and toxicology.

3. Antimicrobial Effects

Research has indicated that this compound derivatives possess antimicrobial activity against clinical strains of bacteria. For instance, compounds derived from PTU showed minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 64 µg/mL against various Staphylococcus strains .

CompoundMIC (µg/mL)Bacterial Strain
Cu52S. aureus
Cu44S. epidermidis
Cu116S. aureus

Q & A

Q. What are the standard methodologies for synthesizing phenylthiourea derivatives, and how are they validated in academic research?

this compound derivatives are typically synthesized via the Schotten-Baumann reaction, which involves reacting this compound with acyl chlorides under controlled conditions (e.g., low temperature followed by reflux). For example, N-(2,4-dichloro)benzoyl-N’-phenylthiourea was synthesized using N-phenylthiourea and 2,4-dichlorobenzoyl chloride, with structural validation via infrared (IR), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry .

  • Validation steps :
    • Purity : Chromatographic techniques (e.g., HPLC).
    • Structural confirmation : Multi-dimensional NMR (e.g., 2D-COSY) to resolve complex proton environments .

Q. How does this compound inhibit enzyme activity in biochemical assays, and what are the experimental controls required?

this compound acts as a copper-catalyst inhibitor, blocking enzymes like phenolase and cytochrome oxidase. For instance, in silkworm (Cynthia) studies, this compound reduced oxygen consumption by disrupting cytochrome systems .

  • Experimental design considerations :
    • Positive controls : Use known inhibitors (e.g., cyanide for cytochrome oxidase).
    • Dose-response curves : Test concentrations (e.g., 0.45–1 mg) to assess reversibility of inhibition .
    • Negative controls : Untreated samples to baseline metabolic activity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses acute inhalation and dermal hazards (e.g., pulmonary edema, skin irritation). Mitigation strategies include:

  • Engineering controls : Use fume hoods and wet methods to suppress dust .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Exposure monitoring : Air sampling for workplace concentration limits (refer to CAS 103-85-5 SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxic mechanisms across different cancer cell lines?

Studies show this compound derivatives (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) exhibit selective cytotoxicity in breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells but spare normal Vero cells. Contradictions arise due to:

  • Variable receptor targeting : EGFR vs. SIRT1 inhibition .
  • Lipophilicity effects : Higher lipophilicity enhances membrane permeability but may reduce specificity .
  • Methodological reconciliation :
    • Comparative assays : Use isogenic cell lines to isolate genetic factors.
    • Dose normalization : Adjust concentrations based on cellular uptake efficiency .

Q. What experimental frameworks are optimal for studying this compound’s role in insect respiratory metabolism?

The Cynthia silkworm model revealed this compound’s dose-dependent suppression of oxygen consumption and cocoon-spinning behavior. Key frameworks include:

  • PICOT structure :
    • Population : Cynthia pupae in diapause.
    • Intervention : this compound administration (0.45–1 mg).
    • Comparison : Untreated controls.
    • Outcome : Respiratory rate (µL O₂/hr) and cocoon structure.
    • Time : Pre-/post-treatment intervals .
  • Data normalization : Express metabolic rates per mg tissue weight .

Q. How can this compound derivatives be optimized for anticancer activity using structure-activity relationship (SAR) studies?

SAR optimization involves:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity. For example, 2,4-dichloro substitution improved activity against MCF-7 cells .
  • Backbone modifications : Benzoyl vs. acetyl groups alter target affinity (e.g., EGFR vs. tubulin) .
  • In silico modeling : Molecular docking to predict binding energies with EGFR (PDB ID: 1M17) .

Methodological Recommendations

  • Contradiction analysis : Use meta-analytical tools to harmonize divergent results (e.g., heterogeneity testing).
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal and cell-based studies .
  • Data reproducibility : Archive raw spectra, chromatograms, and assay protocols in supplementary materials per journal guidelines (e.g., Beilstein Journal standards) .

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Phenylthiourea
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.